molecular formula C12H29FO2Si2 B14370231 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol CAS No. 92810-28-1

3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol

Cat. No.: B14370231
CAS No.: 92810-28-1
M. Wt: 280.53 g/mol
InChI Key: STRBDMAOTUJMTO-UHFFFAOYSA-N
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Description

3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a disiloxane backbone and a fluorine atom attached to one of the silicon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol typically involves the reaction of fluorinated silanes with appropriate alcohols under controlled conditions. One common method includes the reaction of 3-fluoropropyltrichlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form silanes with different oxidation states.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of silanes with different oxidation states.

    Substitution: Formation of substituted disiloxanes with various functional groups.

Scientific Research Applications

3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The disiloxane backbone provides flexibility and resistance to degradation, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different applications.

    2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol used in different contexts.

    3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct reactivity.

Uniqueness

3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is unique due to its disiloxane backbone and the presence of a fluorine atom. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

92810-28-1

Molecular Formula

C12H29FO2Si2

Molecular Weight

280.53 g/mol

IUPAC Name

fluoro-[hydroxy-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane

InChI

InChI=1S/C12H29FO2Si2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12,14H,1-8H3

InChI Key

STRBDMAOTUJMTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(O)O[Si](C(C)C)(C(C)C)F

Origin of Product

United States

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